3-Cyanopropylphenyldimethoxysilane
Overview
Description
3-Cyanopropylphenyldimethoxysilane is an organosilicon compound with the molecular formula C₁₂H₁₇NO₂Si and a molecular weight of 235.35 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyanopropylphenyldimethoxysilane typically involves the reaction of phenyltrichlorosilane with 3-cyanopropylmagnesium bromide, followed by methoxylation. The reaction conditions generally require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to control the reactivity of the intermediates.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Cyanopropylphenyldimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and methanol.
Condensation: It can undergo condensation reactions with other silanes to form siloxane bonds.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Catalysts such as acids or bases.
Substitution: Nucleophiles like amines or alcohols.
Major Products:
Hydrolysis: Silanols and methanol.
Condensation: Siloxanes.
Substitution: Substituted silanes.
Scientific Research Applications
3-Cyanopropylphenyldimethoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Employed in the modification of surfaces for biomolecule immobilization.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of advanced materials such as coatings and adhesives.
Mechanism of Action
The mechanism of action of 3-Cyanopropylphenyldimethoxysilane involves its ability to form strong covalent bonds with various substrates. The compound’s reactivity is primarily due to the presence of the cyano and methoxy groups, which can participate in nucleophilic and electrophilic reactions. These interactions enable the compound to modify surfaces and create functionalized materials .
Comparison with Similar Compounds
- 3-Cyanopropyltrimethoxysilane
- Phenyltrimethoxysilane
- 3-Aminopropylphenyldimethoxysilane
Comparison: 3-Cyanopropylphenyldimethoxysilane is unique due to the presence of both a cyano group and a phenyl group, which impart distinct reactivity and properties compared to similar compounds. For instance, 3-Cyanopropyltrimethoxysilane lacks the phenyl group, resulting in different chemical behavior and applications .
Properties
IUPAC Name |
4-[dimethoxy(phenyl)silyl]butanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2Si/c1-14-16(15-2,11-7-6-10-13)12-8-4-3-5-9-12/h3-5,8-9H,6-7,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLNEUKFYBCJNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCC#N)(C1=CC=CC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374107 | |
Record name | 3-Cyanopropylphenyldimethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204760-82-7 | |
Record name | 3-Cyanopropylphenyldimethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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